molecular formula C20H38N2 B13822740 2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole CAS No. 30968-43-5

2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole

Cat. No.: B13822740
CAS No.: 30968-43-5
M. Wt: 306.5 g/mol
InChI Key: WTWXRUVQOJGXHP-WUKNDPDISA-N
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Description

2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadec-1-ene and imidazole derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the imidazole ring.

    Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-heptadec-1-enyl]-1H-imidazole: A similar compound with a different substitution pattern on the imidazole ring.

    2-[(E)-heptadec-1-enyl]-3H-imidazole: Another derivative with a different nitrogen position in the ring.

    2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-pyrazole: A related compound with a pyrazole ring instead of an imidazole ring.

Uniqueness

2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of the heptadec-1-enyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

30968-43-5

Molecular Formula

C20H38N2

Molecular Weight

306.5 g/mol

IUPAC Name

2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h16-17H,2-15,18-19H2,1H3,(H,21,22)/b17-16+

InChI Key

WTWXRUVQOJGXHP-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1

Origin of Product

United States

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